molecular formula C8H16ClNO4S B15316690 tert-butylN-[2-(chlorosulfonyl)propyl]carbamate

tert-butylN-[2-(chlorosulfonyl)propyl]carbamate

Cat. No.: B15316690
M. Wt: 257.74 g/mol
InChI Key: UDJGLFYPNXXDTI-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a chlorosulfonyl (-SO₂Cl) substituent on the propyl chain. The Boc group is widely utilized in organic synthesis to protect amines, while the chlorosulfonyl moiety confers high reactivity, particularly in nucleophilic substitution or sulfonamide formation reactions. This compound serves as a critical intermediate in medicinal chemistry for synthesizing sulfonamide-containing pharmaceuticals, agrochemicals, or functional materials.

Properties

Molecular Formula

C8H16ClNO4S

Molecular Weight

257.74 g/mol

IUPAC Name

tert-butyl N-(2-chlorosulfonylpropyl)carbamate

InChI

InChI=1S/C8H16ClNO4S/c1-6(15(9,12)13)5-10-7(11)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)

InChI Key

UDJGLFYPNXXDTI-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butylN-[2-(chlorosulfonyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    tert-Butyl carbamate: is reacted with .

  • The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane.
  • The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to control the exothermic nature of the reaction.
  • After the reaction is complete, the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up: the reaction conditions while maintaining the same temperature and solvent conditions.

    Continuous monitoring: of the reaction to ensure consistent product quality.

    Automated purification: techniques to handle large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamate and sulfonic acid derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions:

    Nucleophiles: such as amines or alcohols for substitution reactions.

    Acids or bases: for hydrolysis reactions.

    Oxidizing agents: like hydrogen peroxide for oxidation reactions.

    Reducing agents: like lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

    Hydrolysis Products: Carbamic acid and sulfonic acid derivatives.

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate has applications across organic synthesis, biomedical research, chemical biology, and material science. It is also a versatile building block in organic chemistry. The compound's utility arises from its chlorosulfonyl group, which is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds.

Scientific Research Applications

  • Organic Synthesis this compound is a reagent in the synthesis of complex organic molecules. It serves as a versatile building block in chemical synthesis.
  • Biomedical Research This compound is employed in the development of pharmaceuticals and as a research tool for studying biological pathways. Research indicates that compounds containing chlorosulfonyl groups can interact favorably with amino acids and proteins, suggesting applications in drug design and development.
  • Chemical Biology this compound is used to modify biomolecules to study their functions and interactions.
  • Material Science It is utilized in the synthesis of novel materials with specific properties.

Chemical Reactions

This compound undergoes several types of chemical reactions, including substitution and hydrolysis.

  • Substitution Reactions The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols. Depending on the nucleophile used, various substituted carbamates can be formed.
  • Hydrolysis The compound can be hydrolyzed under acidic or basic conditions to yield carbamic acid and sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity makes it a valuable tool in modifying and studying the functions of various molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate are compared below with closely related carbamate derivatives, emphasizing molecular properties, reactivity, and applications.

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity Applications References
tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate C₈H₁₆ClNO₄S 265.73 Boc, chlorosulfonyl (-SO₂Cl) High reactivity with amines/alcohols to form sulfonamides/sulfonate esters Intermediate for sulfonamide drugs, agrochemicals
tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate C₁₅H₂₀ClN₃O₃ 325.79 Boc, benzimidazolone Moderate reactivity; participates in cyclization and deprotection reactions Intermediate for benzimidazolone-based kinase inhibitors
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate C₁₁H₂₂N₆O₂ 286.34 Boc, azide (-N₃), secondary amine Click chemistry applications (e.g., CuAAC); amine deprotection Peptidomimetics, bioconjugation
tert-butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate C₁₃H₂₃FN₂O₂ 261.34 Boc, fluoropiperidine Fluorine-enhanced lipophilicity; amine deprotection Antiviral agents, protease inhibitors
tert-butyl (3-methacrylamidopropyl)carbamate C₁₂H₂₂N₂O₃ 242.32 Boc, methacrylamide Radical polymerization; Michael addition Polymer chemistry, hydrogel synthesis

Key Findings and Differentiation

Reactivity :

  • The chlorosulfonyl group in the target compound enables rapid sulfonamide bond formation, distinguishing it from derivatives with azides (click chemistry) or methacrylamides (polymerization) .
  • Fluoropiperidine-containing carbamates exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, unlike the hydrolytically labile chlorosulfonyl group .

Synthetic Utility :

  • Compounds like tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate are optimized for heterocyclic drug synthesis (e.g., kinase inhibitors), whereas the target compound is tailored for sulfonamide-based therapeutics .
  • Azide-functionalized derivatives (e.g., ) are pivotal in bioconjugation, a niche less relevant to the chlorosulfonyl analog .

Yield and Scalability :

  • tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate is synthesized in 80% yield via nitro group reduction and cyclization, comparable to the efficiency of azide-bearing analogs (e.g., 78–95% yields in –9) .

Pharmaceutical Relevance :

  • The chlorosulfonyl derivative is a precursor to sulfonamide drugs (e.g., diuretics, antivirals), while fluoropiperidine carbamates () are leveraged in protease inhibitors like SARS-CoV-2 cathepsin-L inhibitors .

Research Insights and Trends

  • Protective Group Strategy : Boc-protected carbamates dominate peptide synthesis due to their stability under basic conditions and ease of removal with acids .
  • Diverse Functionalization : Substituents like chlorosulfonyl or azide groups expand utility in divergent synthesis, enabling rapid derivatization for high-throughput drug discovery .
  • Computational Support : Programs like SHELXL () and SIR97 () are critical for crystallographic analysis of these compounds, ensuring structural accuracy in drug development pipelines .

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